(Tetrahydro-furan-3-ylmethyl)-hydrazine
Description
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
oxolan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2O/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2 |
InChI Key |
QNSWVOXQANTIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNN |
Origin of Product |
United States |
Preparation Methods
Reduction of Formula II to Formula III
The process begins with the reduction of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-one (Formula II) using sodium borohydride (NaBH₄) in methanol at 0–5°C. This stereospecific reduction produces the secondary alcohol (Formula III) with retention of configuration. Cooling and seeding ensure crystalline purity (mp: 98–100°C), avoiding column chromatography.
Generation of Formula IV via Acidic/Basic Treatment
Formula III undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to remove the tert-butoxycarbonyl (Boc) protecting group. This step yields (S)-3-aminotetrahydrofuran-3-ol (Formula IV), which is isolated via solvent extraction (ethyl acetate/water) and concentrated under vacuum.
Esterification to Form Activated Intermediate (Formula V)
Formula IV reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at −10°C to form the mesylate ester (Formula V). Triethylamine (TEA) neutralizes HCl byproducts, and the product is purified by washing with ice-cold water.
Coupling with Protected Hydrazine (Formula VI)
Formula V reacts with tert-butyl carbazate (Formula VI) in acetonitrile at 50°C for 12 hours. This nucleophilic substitution forms the protected hydrazine (Formula VII), which precipitates upon cooling and is filtered.
Deprotection to Yield Formula I
Formula VII undergoes hydrolysis using concentrated HCl in methanol (0–10°C, 20 hours) or hydrogenation (H₂/Pd-C). The crude product is isolated via antisolvent crystallization (isopropyl alcohol, −15°C) to afford (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride as a white solid.
Catalytic and Reagent Considerations
Solvent Systems
Catalysts and Stoichiometry
Process Optimization and Scalability
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reduction temperature | 0–5°C | Prevents racemization |
| Mesylation time | 2–3 hours | Minimizes sulfonate hydrolysis |
| Crystallization cooling rate | 1°C/min | Enhances crystal size uniformity |
Industrial-Scale Adaptations
-
Example 5 (Patent) : 50 g scale with 88% yield after HCl hydrolysis.
-
Example 6 : 200 g scale using toluene for solvent swap, achieving 92% yield.
Comparative Analysis with Alternative Methods
Advantages Over Prior Art
| Factor | Patent Method | Traditional Methods |
|---|---|---|
| Steps | 5 | 7–9 (including chromatography) |
| Hazardous reagents | None | Sodium cyanoborohydride |
| Purity | >99% (no purification) | 85–90% (requires column) |
Industrial Applications and Case Studies
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-furan-3-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Scientific Research Applications
Synthesis and Production
Recent advancements in the synthesis of (Tetrahydro-furan-3-ylmethyl)-hydrazine have focused on efficient methods that enhance yield and purity while minimizing hazardous byproducts. The production process involves the reaction of tetrahydrofuran derivatives with hydrazine, leading to high-purity intermediates suitable for pharmaceutical applications .
Therapeutic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of:
- PDE9 Inhibitors : Compounds derived from this compound have shown potential as phosphodiesterase type 9 inhibitors, which are relevant in treating cognitive disorders such as Alzheimer's disease .
Anti-Cancer Agents
Recent studies have indicated that derivatives of this compound can be modified to enhance their efficacy against certain cancer types. For instance, research into its application in synthesizing triazole-fused pyrazines has highlighted their role as selective inhibitors of c-Met kinases, which are implicated in tumor growth and metastasis .
Case Study 1: Synthesis of PDE9 Inhibitors
In a recent study, researchers synthesized a series of this compound derivatives to evaluate their inhibitory effects on PDE9 enzymes. The results demonstrated that modifications at specific positions significantly enhanced potency and selectivity, suggesting a promising pathway for developing new cognitive disorder treatments .
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | PDE9 Inhibition IC50 = 0.005 µM | |
| Compound B | Structure B | Selective c-Met Inhibition |
Case Study 2: Development of Anti-Cancer Agents
Another investigation focused on the use of this compound in synthesizing novel anti-cancer agents. The study reported that specific derivatives exhibited significant cytotoxic activity against non-small cell lung cancer cells, with ongoing trials assessing their pharmacokinetic profiles and therapeutic windows .
Mechanism of Action
The mechanism of action of (Tetrahydro-furan-3-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydrofuran-3-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Hydrazine Derivatives
[(Thiophen-3-yl)methyl]hydrazine hydrochloride (CAS 1427454-16-7)
- Structure : Substitutes THF with a thiophene ring.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, similar to THF-based hydrazines .
- Reactivity : The thiophene sulfur atom enhances electron-richness, influencing coordination chemistry. However, the hydrazine group’s reactivity (e.g., in forming Schiff bases) remains comparable .
- Applications : Used in materials science and catalysis, leveraging sulfur’s electronic effects .
1-((1H-Indol-3-yl)methyl)hydrazine
- Structure : Replaces THF with an indole moiety.
- Reactivity : The indole nitrogen enables π-π stacking and hydrogen bonding, critical in anticancer and antimicrobial applications .
Table 1: Structural and Functional Comparison
Aromatic Hydrazine Derivatives
(3-Trifluoromethylphenyl)hydrazine hydrochloride (CAS 3107-33-3)
- Structure : Aromatic phenyl ring with a -CF₃ substituent.
- Reactivity : The electron-withdrawing -CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings, unlike THF-based analogs .
- Applications : Used in synthesizing fluorinated pharmaceuticals and agrochemicals .
4-(3-Nitrophenyl)thiazol-2-ylhydrazones
- Structure : Combines hydrazine with nitroaryl-thiazole moieties.
Functional Group Variations: Hydrazine Count and Substituents
Dihydrazino-methoxy-1,3,5-triazine (DHMeT)
- Structure : Contains two hydrazine groups vs. one in THF derivatives.
- Reactivity: At 250 ppm, DHMeT achieves 97.8% corrosion inhibition, comparable to THF analogs. However, at low concentrations (25 ppm), DHMeT outperforms (95.1% vs. <50% for mono-hydrazines) due to enhanced electrostatic interactions .
- Mechanism: Multiple hydrazine groups improve adsorption on metal surfaces, a property less pronounced in THF-based compounds .
Table 3: Corrosion Inhibition Efficiency
| Compound | Hydrazine Groups | Inhibition at 25 ppm | Inhibition at 250 ppm |
|---|---|---|---|
| DHMeT | 2 | 95.1% | 97.8% |
| (THF-3-ylmethyl)-hydrazine | 1 | <50%* | ~90%* |
*Estimated from analogous mono-hydrazine data .
Biological Activity
(Tetrahydro-furan-3-ylmethyl)-hydrazine, a hydrazine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and implications of this compound based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A notable process involves using chiral hydrazine derivatives as intermediates, which are then subjected to specific reaction conditions to yield the desired compound. This method emphasizes high yield and purity while minimizing hazardous waste and simplifying purification steps .
2.1 Anticancer Activity
Recent studies have demonstrated that compounds containing furan moieties exhibit significant anticancer properties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines, including HepG2 (human liver carcinoma) cells. For instance, related hydrazone compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .
Table 1: Anticancer Activity Comparison
2.2 Antimicrobial Properties
Hydrazine derivatives have been evaluated for their antimicrobial activity. Preliminary studies suggest that this compound could possess antibacterial properties, potentially effective against Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, revealing a spectrum of activity .
Table 2: Antimicrobial Activity of Hydrazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Hydrazine Sulfate | S. aureus | 32 µg/mL |
3. Structure-Activity Relationship (SAR)
The biological activity of hydrazine derivatives is often influenced by their structural features. The incorporation of specific functional groups and the spatial arrangement can enhance or diminish their efficacy against biological targets. Studies have indicated that the presence of a tetrahydrofuran ring may improve solubility and membrane permeability, contributing to increased bioactivity .
4.1 Case Study: Synthesis and Evaluation
In one study, researchers synthesized a series of hydrazine derivatives, including those with tetrahydrofuran moieties, and evaluated their anticancer effects on HepG2 cells. The results showed that modifications in the hydrazine structure significantly impacted cytotoxicity profiles, with some compounds achieving IC50 values lower than 10 µM .
4.2 Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of various hydrazine derivatives against Candida albicans and Staphylococcus epidermidis. The study revealed that certain derivatives exhibited strong inhibitory effects, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
5. Conclusion
This compound shows significant promise in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research into its synthesis and structure-activity relationships will be crucial for optimizing its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Tetrahydro-furan-3-ylmethyl)-hydrazine, and how can purity be optimized?
- Methodology : The compound can be synthesized via hydrazine derivatives reacting with tetrahydrofuran-based precursors. A diazotization-reduction pathway, analogous to phenylhydrazine synthesis (using aniline derivatives), is feasible . For purification, recrystallization in ethanol or THF is recommended, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitor reaction progress via TLC and confirm purity using HPLC (>98%) or elemental analysis .
Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR data?
- Methodology : Use high-resolution - and -NMR spectroscopy in deuterated solvents (e.g., DMSO-d6). Assign peaks by comparing with analogous hydrazine derivatives (e.g., phenylhydrazine NH at ~6.5–7.5 ppm ). For crystallographic confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsion discrepancies . Cross-validate with IR spectroscopy (NH stretches ~3150–3200 cm) .
Q. What solvents and reaction conditions minimize decomposition during storage and synthesis?
- Methodology : Store the compound under inert gas (N) at 2–8°C in amber glass to prevent photodegradation. Use anhydrous THF or ethanol as solvents for reactions, as they stabilize hydrazine derivatives . Avoid prolonged exposure to acidic conditions, which may hydrolyze the tetrahydrofuran ring.
Advanced Research Questions
Q. How does the tetrahydrofuran ring influence the reactivity of this compound in heterocycle formation?
- Methodology : Investigate via Fischer indole synthesis: React with carbonyl compounds (e.g., aldehydes/ketones) under acidic catalysis to form indole derivatives. Compare kinetics with non-furan hydrazines (e.g., phenylhydrazine) to assess steric/electronic effects . Use DFT calculations (e.g., Gaussian) to model transition states and identify ring strain contributions .
Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodology : Cross-reference purity data (e.g., HPLC retention times, elemental analysis %C/%N) with NIST Standard Reference Database . Reproduce synthesis under controlled conditions (e.g., anhydrous reagents, inert atmosphere) to isolate polymorphs. Use DSC/TGA to characterize thermal stability and identify hydrate formation .
Q. How can computational methods predict the compound’s behavior in catalytic or supramolecular systems?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to study interactions with enzyme active sites (e.g., monoamine oxidases). Simulate solvent effects via COSMO-RS models. Validate with experimental binding assays (e.g., SPR or ITC) .
Q. What are the mechanistic implications of side reactions during hydrazone formation with this compound?
- Methodology : Monitor reaction intermediates via LC-MS. For example, detect hydrazone adducts (m/z ~265–300) and byproducts (e.g., oxidized furan derivatives). Use kinetic isotope effects (KIE) to probe rate-determining steps .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and low temperatures (<0°C) during hydrazine coupling to suppress hydrolysis .
- Data Validation : Cross-check spectral data with authenticated references (e.g., NIST Chemistry WebBook ) and replicate experiments in triplicate.
- Advanced Tools : Leverage SHELX for crystallography , Gaussian for computational modeling , and Semrush/Google’s "People Also Ask" for literature trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
